molecular formula C12H14O3 B14255266 Ethyl 4-hydroxy-4-phenylbut-2-enoate CAS No. 169694-07-9

Ethyl 4-hydroxy-4-phenylbut-2-enoate

Cat. No.: B14255266
CAS No.: 169694-07-9
M. Wt: 206.24 g/mol
InChI Key: OFRHMGVEWXXDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-4-phenylbut-2-enoate (CAS 586952-07-0) is a high-purity chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound is part of a class of γ-functionalized α,β-unsaturated esters that are of significant interest in organic synthesis and medicinal chemistry research. Its structure, featuring both a hydroxy group and an ester-conjugated alkene, makes it a versatile chiral building block or intermediate for exploring sigmatropic rearrangements and other transformation reactions . A primary area of research for this compound and its analogues is in the synthesis of pharmaceutically relevant molecules. For instance, closely related structures such as Ethyl 2-hydroxy-4-phenylbutanoate are well-documented key intermediates in the synthesis of various Angiotensin-Converting Enzyme (ACE) inhibitors, including important drugs like benazepril, cilazapril, and delapril . The (R)-enantiomer of this related ester is particularly valuable, and synthetic routes to such optically pure compounds often involve microbial reduction or asymmetric hydrogenation of prochiral precursors . As such, this compound presents a valuable scaffold for researchers developing new synthetic methodologies or investigating the production of enantiomerically pure compounds for biological evaluation. This product is intended for research use only and is not meant for diagnostic or therapeutic applications. Proper handling procedures should be followed, and the product should be stored as recommended, often requiring sealed containers in a dry environment at room temperature .

Properties

CAS No.

169694-07-9

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 4-hydroxy-4-phenylbut-2-enoate

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9,11,13H,2H2,1H3

InChI Key

OFRHMGVEWXXDBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Core Mechanism and Reaction Design

The Grignard reaction serves as a cornerstone for synthesizing Ethyl 4-hydroxy-4-phenylbut-2-enoate. A representative method involves the reaction of β-bromophenylethane with magnesium to form a Grignard reagent, which subsequently reacts with diethyl oxalate. This two-step process, as detailed in patent CN101265188A, achieves a yield exceeding 80% under optimized conditions.

The Grignard reagent formation occurs in methyl tert-butyl ether (MTBE) with a controlled addition of β-bromophenylethane. The solvent system, enhanced by a thinner such as tetrahydrofuran (THF), ensures reagent stability and minimizes side reactions. The molar ratio of MTBE to β-bromophenylethane (1–5:1) and a reaction temperature of 30–60°C are critical for maximizing magnesium activation.

Addition Reaction and Hydrolysis

The Grignard reagent reacts with diethyl oxalate at temperatures ranging from −30°C to 50°C, forming an intermediate adduct. Acid hydrolysis with hydrochloric acid (10% v/v) at 0–20°C yields the target compound. This step’s low-temperature control prevents ketone formation and ensures high regioselectivity.

Table 1: Optimized Conditions for Grignard-Based Synthesis

Parameter Value/Range Impact on Yield
Solvent MTBE/THF (4:1) Reduces Wurtz side reactions
Reaction Temperature 50–60°C (Grignard) Enhances Mg activation
Diethyl Oxalate Equiv. 1.2–1.5 Prevents reagent excess
Hydrolysis Temperature 0–10°C Minimizes ketone byproducts

Catalytic Hydrogenation Approaches

Hydrogenation of α,β-Unsaturated Esters

Patent EP1501516B1 discloses a method involving ethyl 3-benzoylacrylate, which undergoes hydrogenation with palladium on carbon (Pd-C) under 3 atm H₂ pressure. This step reduces the α,β-unsaturated ester to the saturated alcohol, which lactonizes to form this compound. The use of acetic acid as a co-solvent facilitates lactonization, while cyclohexene acts as a hydrogen donor to enhance reaction efficiency.

Process Optimization and Challenges

Key challenges include controlling over-reduction and managing catalyst poisoning. Employing 10% Pd-C at 22 mmol per mole of substrate ensures complete hydrogenation without degrading the ester moiety. Post-hydrogenation steps involve solvent evaporation under reduced pressure (110–120°C) to isolate the product.

Table 2: Hydrogenation Reaction Parameters

Parameter Value/Range Role in Reaction
Catalyst Loading 10% Pd-C (22 mmol) Ensures complete reduction
Hydrogen Pressure 3 atm Balances safety and efficiency
Co-Solvent Acetic acid Facilitates lactonization
Reaction Time 18 hours Ensures full conversion

Alternative Synthetic Routes

Aldol Condensation Pathways

Though less common, aldol condensation between benzaldehyde and ethyl pyruvate offers an alternative route. However, this method suffers from lower yields (∼69%) due to competing side reactions and requires stringent pH control during the acidification step.

Enzymatic and Biocatalytic Methods

Emerging approaches utilize lipases for enantioselective esterification, though industrial adoption remains limited. These methods face scalability challenges but offer potential for high-purity synthesis under mild conditions.

Comparative Analysis of Methods

Yield and Scalability

The Grignard-based method achieves superior yields (80.5%) compared to hydrogenation (70–75%) and aldol routes (69%). Scalability is enhanced in continuous-flow reactors, where MTBE’s low boiling point simplifies solvent recovery.

Environmental and Cost Considerations

Grignard synthesis generates less hazardous waste than hydrogenation, which requires Pd-C disposal. However, hydrogenation avoids halogenated solvents, aligning with green chemistry principles.

Industrial Production Insights

Large-Scale Manufacturing Protocols

Industrial plants employ continuous stirred-tank reactors (CSTRs) for Grignard reagent preparation, ensuring consistent mixing and thermal control. In-line FTIR monitoring detects reagent formation in real-time, reducing batch failures.

Quality Control and Purity Standards

Final product purity (>98%) is verified via HPLC using a C18 column and acetonitrile/water mobile phase. Residual solvents (MTBE, THF) are limited to <500 ppm under ICH Q3C guidelines.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-4-phenylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH₄ in anhydrous ether at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: Formation of ethyl 4-oxo-4-phenylbut-2-enoate.

    Reduction: Formation of ethyl 4-hydroxy-4-phenylbutanoate.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

Ethyl 4-hydroxy-4-phenylbut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-4-phenylbut-2-enoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to the presence of the hydroxy group, which can donate electrons to neutralize free radicals. Additionally, the phenyl group enhances its ability to interact with biological membranes and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Group Modifications

(a) tert-Butyl 4-Hydroxy-4-phenylbut-2-enoate
  • Structure : Replaces ethyl ester with tert-butyl.
  • Synthesis : Prepared via LiAlH₄ reduction and acetylation, yielding a viscous oil .
  • No yield or spectral data provided in evidence .
(b) (E)-Methyl 4-Hydroxy-4-phenylbut-2-enoate
  • Structure : Methyl ester (C₁₁H₁₂O₃, MW 192.21).
  • Synthesis : Similar to the ethyl analog but using methyl acrylate (69% yield) .
  • ¹H NMR : δ 3.68 (s, 3H, OCH₃) vs. δ 4.16 (q) in the ethyl derivative, confirming ester group differences.
  • Impact : Shorter alkyl chain increases polarity, possibly improving solubility in polar solvents .

Substituent Variations

(a) Ethyl (2Z)-4-(2-Furyl)-2-hydroxy-4-oxobut-2-enoate
  • Structure : Phenyl replaced with furyl (C₁₀H₁₀O₅, MW 210.18).
  • Impact: The electron-rich furan ring may alter electronic conjugation, reducing stability compared to phenyl. No bioactivity data provided, but furyl groups are known to influence antimicrobial activity in related compounds .
(b) Ethyl 4-(2,6-Difluorophenyl)-2-hydroxy-4-oxobut-2-enoate
  • Structure : Difluorophenyl substituent (C₁₂H₁₀F₂O₄, MW 256.21).
  • Impact : Electron-withdrawing fluorine atoms increase acidity of the hydroxyl group (pKa ~8–10 estimated) and enhance lipophilicity (logP ~1.7 vs. ~1.2 for phenyl analog) .
(c) Ethyl (E)-4-(4-Bromo-2-Formyl-6-Methoxyphenoxy)but-2-enoate
  • Structure : Bromo, formyl, and methoxy substituents (C₁₄H₁₅BrO₅, MW 343.17).

Structural Isomerism

Ethyl 4-Hydroxy-2-oxo-4-phenylbut-3-enoate
  • Structure : Double bond at C3 (vs. C2 in the target compound) (C₁₂H₁₂O₄, MW 220.22).
  • No spectral or reactivity data available .

Saturated Analog

Ethyl (S)-2-Hydroxy-4-phenylbutyrate
  • Structure : Saturated chain (C₁₂H₁₆O₃, MW 208.25).
  • Impact : Absence of conjugation eliminates UV absorption above 210 nm. The hydroxyl group’s acidity decreases (pKa ~12–14) due to lack of resonance stabilization .

Research Implications

  • Reactivity : Ester group size (ethyl vs. methyl) influences reaction yields and steric effects in nucleophilic additions .
  • Bioactivity: Substituted phenyl groups (e.g., difluorophenyl) may enhance antimicrobial or anti-inflammatory properties, as seen in related 4-oxobut-2-enoate derivatives .
  • Crystallography : Bulky substituents (e.g., bromo, tert-butyl) affect crystal packing and hydrogen-bonding patterns, relevant to material science applications .

Q & A

Q. What are the common synthetic routes for Ethyl 4-hydroxy-4-phenylbut-2-enoate, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound is synthesized via stereospecific allylic hydroxylation or esterification. For example, (E)-ethyl 4-hydroxy-4-phenylbut-2-enoate is prepared by reacting its hydroxy precursor with methyl chloroformate or tert-butyloxycarbonyl (Boc) anhydride under reflux conditions. Key steps include:
  • Use of anhydrous dichloromethane and pyridine to prevent hydrolysis .
  • Catalytic DMAP (4-dimethylaminopyridine) to accelerate esterification .
  • Optimization of stoichiometry (e.g., 3.00 equiv methyl chloroformate) to maximize yield .
    Yield improvements are achieved by controlling temperature (reflux at 53°C) and using inert atmospheres to avoid side reactions. Post-synthesis purification via column chromatography (hexanes/EtOAc gradients) ensures high purity .

Q. How is the stereochemical configuration of this compound determined using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The process involves:
  • Growing high-quality crystals via slow evaporation in non-polar solvents.
  • Data collection using synchrotron radiation or laboratory diffractometers.
  • Structure refinement with SHELXL, which employs least-squares algorithms to model atomic positions and electron density maps .
  • Visualization with ORTEP-3 to confirm stereochemistry and hydrogen bonding networks .
    For example, the (E)-configuration is confirmed by analyzing dihedral angles and NOESY correlations in NMR .

Advanced Research Questions

Q. What mechanistic insights explain the regiospecific outcomes in iridium-catalyzed allylic amination reactions involving this compound?

  • Methodological Answer : Iridium catalysts (e.g., [Ir(cod)Cl]₂) enable regio- and stereospecific amination via a π-allyl intermediate. Key steps include:
  • Oxidative addition of the allylic ester to Ir(I), forming a planar chiral Ir(III) complex.
  • Nucleophilic attack by amines at the less hindered carbon, dictated by steric and electronic effects .
  • Retention of stereochemistry due to the trigonal bipyramidal transition state .
    Mechanistic studies use deuterium labeling and kinetic isotope effects (KIEs) to trace reaction pathways. Computational DFT modeling (e.g., Gaussian 09) predicts regioselectivity by comparing activation energies of competing pathways .

Q. How do intermolecular hydrogen bonding patterns influence the crystal packing of this compound derivatives?

  • Methodological Answer : Hydrogen bonding networks are analyzed via graph set theory (e.g., Etter’s rules). For example:
  • The hydroxyl group forms R₂²(8) motifs with ester carbonyls, stabilizing layered crystal structures .
  • C–H···O interactions between phenyl rings and ester groups contribute to dense packing, as seen in thermal ellipsoid models from SC-XRD .
    Temperature-dependent crystallography (100–300 K) reveals how thermal motion disrupts these networks, impacting solubility and melting points .

Q. What analytical techniques are recommended for characterizing impurities in this compound samples, and how can their origins be traced?

  • Methodological Answer : Impurity profiling involves:
  • HPLC-MS : To separate and identify byproducts (e.g., unreacted starting materials or hydrolysis products) using C18 columns and ESI ionization .
  • ²H/¹³C NMR : Isotopic labeling traces deuterium incorporation in synthetic intermediates, identifying incomplete reaction steps .
  • TGA-DSC : Detects residual solvents or decomposition products affecting purity .
    For example, fenofibric acid derivatives are common impurities in esterification reactions, detectable via retention time matching against reference standards .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from polymorphism or solvent inclusion. To address this:
  • Perform SC-XRD on multiple batches to identify polymorphic forms .
  • Use hot-stage microscopy to observe phase transitions and correlate with DSC thermograms.
  • Solvent-free crystallization (e.g., melt crystallization) minimizes lattice solvent effects .
    For example, tert-butyl derivatives show a 5°C variation in melting points due to Boc-group rotational isomers .

Methodological Best Practices

  • Synthetic Protocols : Always use anhydrous conditions and monitor reactions via TLC (Rf = 0.3 in hexanes/EtOAc 3:1) to prevent hydrolysis .
  • Crystallography : Refine structures with SHELXL’s TWIN/BASF commands for twinned crystals .
  • Data Reproducibility : Archive raw NMR (FID files) and crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.